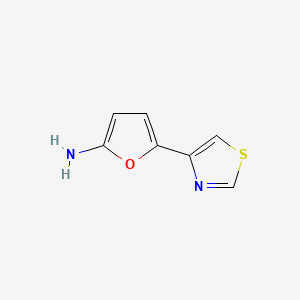
4-(5-Amino-2-furyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-2-furyl)thiazole, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
AFT and its derivatives have been studied for their antibacterial properties. Research indicates that thiazole derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Efficacy Against Bacteria : A study evaluated the antibacterial activity of several thiazole derivatives, including AFT, against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/ml, indicating moderate efficacy compared to standard antibiotics like chloramphenicol and ketoconazole, which had lower MICs of 25-50 µg/ml .
- Mechanism of Action : The mechanism by which AFT exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. Further studies are needed to elucidate the specific pathways affected by AFT .
Anticancer Potential
The anticancer properties of AFT have been explored through various studies that highlight its potential as a therapeutic agent.
- Cell Proliferation Inhibition : Recent research has demonstrated that thiazole derivatives, including those related to AFT, can inhibit cell proliferation in cancer cell lines. These compounds have shown promise as potential inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells .
- Case Studies : One notable study synthesized a series of thiazole derivatives and tested their antiproliferative activity against multiple cancer cell lines. The results indicated significant reductions in cell viability at micromolar concentrations, suggesting that these compounds could be developed into effective anticancer agents .
Antitubercular Activity
AFT has also been investigated for its potential use against Mycobacterium tuberculosis, the causative agent of tuberculosis.
- Inhibitory Effects : Thiazole derivatives have demonstrated notable antitubercular activity in vitro. For instance, specific derivatives showed MIC values as low as 2.1 µg/mL against M. tuberculosis H37Rv strains, indicating strong potential for further development as antitubercular agents .
- Research Findings : In one study, researchers optimized the structure of thiazole compounds to enhance their efficacy against both active and dormant forms of M. tuberculosis. This optimization process involved modifying substituents on the thiazole ring to improve bioavailability and reduce toxicity while maintaining or enhancing antimicrobial activity .
Other Pharmacological Activities
Beyond antibacterial and anticancer applications, AFT exhibits a range of other pharmacological activities:
- Antioxidant Properties : Compounds derived from thiazoles have been noted for their antioxidant capabilities, which can help mitigate oxidative stress-related diseases.
- Antiviral Activity : Some studies suggest that thiazole derivatives may possess antiviral properties, making them candidates for further exploration in treating viral infections .
Propriétés
Numéro CAS |
85351-02-6 |
|---|---|
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
5-(1,3-thiazol-4-yl)furan-2-amine |
InChI |
InChI=1S/C7H6N2OS/c8-7-2-1-6(10-7)5-3-11-4-9-5/h1-4H,8H2 |
Clé InChI |
WSDPRKYJERUSSX-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)N)C2=CSC=N2 |
SMILES canonique |
C1=C(OC(=C1)N)C2=CSC=N2 |
Key on ui other cas no. |
85351-02-6 |
Synonymes |
4-(5-amino-2-furyl)thiazole 4-AFT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















